N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
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Overview
Description
“N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . These types of compounds are known to exhibit diverse biological activity .
Synthesis Analysis
The synthesis of similar compounds involves three-component and three-stage synthetic protocols . A series of novel thiazolo[3,2-b][1,2,4]triazole-6-ones with 5-aryl (heteryl)idene- and 5-aminomethylidene-moieties has been synthesized . The synthetic pathway for 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones was confirmed using X-ray analysis .
Molecular Structure Analysis
The molecular structure of similar compounds was confirmed using proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), Fourier-transform infrared spectroscopy (FTIR), and single-crystal X-ray analysis .
Chemical Reactions Analysis
The reactivity of similar compounds, [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium salts, was investigated using quantum chemical calculations followed by experimental studies . The reactions of these salts with O,N-nucleophiles led to the formation of new polyfunctional derivatives of 1,2,4-triazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed using FT-IR, 1H NMR, and Mass spectra . The chemical shift of NH proton in III isomer is shifted downfields by 0.30 ppm as compared to the I isomer .
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Synthesis of Antimicrobial Agents : A study described the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against bacterial and fungal strains, highlighting the potential use of similar compounds in developing antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Structural Characterization and Antimicrobial Evaluation
- Isostructural Compounds Synthesis : Research on the synthesis and structural characterization of isostructural compounds with elements like chlorophenyl and fluorophenyl groups has been conducted. These studies focus on understanding the structural aspects of such compounds, which could be foundational for the design of new materials or drugs (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Exploration of Thiazoles and Fused Derivatives
- Antimicrobial Fused Derivatives : Another study involved the synthesis of thiazoles and their fused derivatives, showing antimicrobial activities against various microbial strains. This indicates the potential for compounds with thiazole structures to serve as templates for developing antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. There is significant interest in developing reactions for thiazolo[3,2-b][1,2,4]triazole and [1,2,4]triazole systems’ functionalizations with the aim of expanding the range of potential bio-active compounds .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
Similar compounds have been reported to interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds with similar structures have been reported to affect multiple biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting a range of potential molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds may be influenced by factors such as ph, temperature, and the presence of other compounds .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-30-17-5-3-2-4-16(17)24-20(29)19(28)23-11-10-15-12-31-21-25-18(26-27(15)21)13-6-8-14(22)9-7-13/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNMGTVPUSHQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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